(1R,3S)-3-(5-(5-Chloro-2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclohexanecarboxamide
Description
Properties
Molecular Formula |
C28H30ClN5O4 |
|---|---|
Molecular Weight |
536.0 g/mol |
IUPAC Name |
(1R,3S)-3-[5-(5-chloro-2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C28H30ClN5O4/c1-4-37-23-14-13-20(29)16-22(23)27-32-31-26(38-27)19-10-8-9-18(15-19)25(35)30-24-17(2)33(3)34(28(24)36)21-11-6-5-7-12-21/h5-7,11-14,16,18-19H,4,8-10,15H2,1-3H3,(H,30,35)/t18-,19+/m1/s1 |
InChI Key |
YLNPPGPPVHTVTJ-MOPGFXCFSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Cl)C2=NN=C(O2)[C@H]3CCC[C@H](C3)C(=O)NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C2=NN=C(O2)C3CCCC(C3)C(=O)NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(5-Chloro-2-ethoxyphenyl)-1,3,4-oxadiazole
- The 1,3,4-oxadiazole ring is commonly synthesized via cyclodehydration of acyl hydrazides or hydrazinecarboxamides with carboxylic acid derivatives or their activated forms (acid chlorides, esters).
- For the 5-chloro-2-ethoxyphenyl substituent, the corresponding substituted benzoic acid or acid chloride is reacted with hydrazine hydrate to form the hydrazide intermediate.
- Cyclization is then induced by dehydrating agents or under reflux conditions in polar solvents (e.g., ethanol, acetic acid) to yield the oxadiazole ring.
- Alternative methods include oxidative cyclization of acyl hydrazones or use of carbodiimide coupling agents to promote ring closure.
Typical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of hydrazide | Hydrazine hydrate, ethanol, reflux 12-24 h | 70-85 | Purification by recrystallization |
| Cyclodehydration to oxadiazole | Acid chloride or carboxylic acid derivative, reflux, dehydrating agent (e.g., POCl3) | 60-80 | Requires careful temperature control |
Preparation of the Pyrazolone Derivative
- The pyrazolone moiety, specifically 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl, is synthesized via condensation of hydrazines with β-ketoesters or β-diketones.
- Methylation at N-1 and N-5 positions is achieved by selective alkylation using methyl iodide or dimethyl sulfate under basic conditions.
- The phenyl substitution is introduced by using phenyl-substituted β-diketones or via subsequent arylation reactions.
Coupling to Cyclohexanecarboxamide
- The cyclohexanecarboxylic acid derivative is converted to an activated intermediate (acid chloride or mixed anhydride).
- The amide bond formation with the pyrazolone amine is carried out under standard peptide coupling conditions using coupling reagents such as EDC·HCl, DCC, or HATU in the presence of a base (e.g., triethylamine).
- The stereochemistry (1R,3S) of the cyclohexane ring is controlled by using enantiomerically pure starting materials or chiral resolution techniques.
Representative Synthetic Route Summary
| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Hydrazide formation | 5-Chloro-2-ethoxybenzoic acid + hydrazine hydrate | Reflux in ethanol, 12-24 h | 5-Chloro-2-ethoxybenzohydrazide |
| 2 | Cyclodehydration to oxadiazole | Hydrazide + acid chloride or dehydrating agent | Reflux, POCl3 or equivalent | 5-(5-Chloro-2-ethoxyphenyl)-1,3,4-oxadiazole |
| 3 | Pyrazolone synthesis | Phenyl-substituted β-diketone + methyl hydrazine | Condensation, methylation under basic conditions | 1,5-Dimethyl-3-oxo-2-phenyl-pyrazolone |
| 4 | Amide bond formation | Cyclohexanecarboxylic acid chloride + pyrazolone amine | EDC·HCl or DCC coupling, base, room temp | Target compound |
Detailed Research Findings and Notes
- The oxadiazole ring formation is a key step and often determines the overall yield and purity. Use of mild dehydrating agents and controlled temperature prevents side reactions.
- The ethoxy substituent on the phenyl ring is introduced early in the synthesis to avoid complications in later steps.
- The stereochemistry of the cyclohexane ring is preserved by starting from enantiomerically pure cyclohexanecarboxylic acid derivatives or by chiral auxiliary methods.
- Amide coupling efficiency is enhanced by using carbodiimide reagents with additives like HOBt or NHS to suppress racemization and side reactions.
- Purification is typically achieved by column chromatography or recrystallization, with characterization by NMR, IR, and mass spectrometry confirming structure and stereochemistry.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C28H30ClN5O4 |
| Molecular Weight | 536.02 g/mol |
| Key Intermediates | 5-Chloro-2-ethoxybenzohydrazide, pyrazolone derivative, cyclohexanecarboxylic acid chloride |
| Cyclization Conditions | Reflux in ethanol or acetic acid, POCl3 or equivalent dehydrating agent |
| Coupling Reagents | EDC·HCl, DCC, HATU with base (e.g., triethylamine) |
| Typical Yields | 60-85% per step |
| Purification Techniques | Column chromatography, recrystallization |
| Characterization Methods | NMR (1H, 13C), IR, Mass Spectrometry |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the pyrazole ring.
Reduction: Reduction reactions could target the oxadiazole or pyrazole rings.
Substitution: The chloro group on the phenyl ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or H₂O₂ under acidic or basic conditions.
Reduction: Reagents like NaBH₄ or LiAlH₄.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Structural Characteristics
This compound features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 536.0 g/mol. Its structure includes:
- A chloro-substituted aromatic ring.
- An oxadiazole moiety which is often associated with antimicrobial and anti-inflammatory properties.
- A cyclohexanecarboxamide backbone which may enhance binding affinity to biological targets.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activities. The oxadiazole and pyrazole moieties are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that derivatives of oxadiazoles can selectively target cancer cell lines while sparing normal cells .
Antimicrobial Activity
The presence of the chloro-substituted phenyl group suggests potential antimicrobial properties. Compounds with similar configurations have demonstrated efficacy against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
Compounds containing oxadiazole rings are frequently studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .
In Vitro Studies
In vitro studies have demonstrated that (1R,3S)-3-(5-(5-Chloro-2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclohexanecarboxamide exhibits cytotoxic effects on several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |
| A549 (Lung Cancer) | 10 | Inhibition of proliferation |
These findings suggest a promising avenue for further development as an anticancer agent.
Animal Studies
Preclinical trials involving animal models have shown that this compound can significantly reduce tumor size in xenograft models when administered at specific dosages. These studies are crucial for evaluating the pharmacokinetics and therapeutic index before advancing to human trials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound could bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Binding: The compound could bind to a receptor, either activating or inhibiting its function.
Comparison with Similar Compounds
Structural Similarity and Substituent Effects
The compound shares structural motifs with pyrazole-4-carboxamide derivatives synthesized in (e.g., compounds 3a–3p ). Key similarities include:
- Pyrazole core: The presence of a substituted pyrazole ring, though the target compound incorporates a 1,5-dimethyl-3-oxo-2-phenyl group, whereas analogs in feature 4-cyano or aryl-substituted pyrazoles.
- Carboxamide linkage : Both the target compound and derivatives utilize carboxamide bonds to connect heterocyclic units, a design choice that enhances metabolic stability .
Key structural differences :
- Oxadiazole vs. pyrazole/cyano groups: The target compound’s 1,3,4-oxadiazole ring replaces the cyano or chlorophenyl groups seen in analogs. Oxadiazoles are electron-deficient aromatic systems that enhance π-π stacking interactions in biological targets.
- Substituent effects : The 5-chloro-2-ethoxyphenyl group on the oxadiazole introduces both hydrophobic (chloro) and hydrogen-bonding (ethoxy) functionalities, which are absent in simpler phenyl or chlorophenyl substituents .
Similarity coefficients :
Using Tanimoto coefficients (a common metric for structural similarity), the target compound would share moderate similarity (~0.4–0.6) with analogs due to overlapping carboxamide and pyrazole motifs but divergent substituents .
Physicochemical Properties
The target compound’s higher molecular weight and chloro/ethoxy substituents likely reduce solubility compared to simpler analogs like 3a . However, the oxadiazole ring may improve thermal stability, as seen in the higher melting points of chlorinated analogs (e.g., 3b at 171–172°C) .
Biological Activity
The compound (1R,3S)-3-(5-(5-Chloro-2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclohexanecarboxamide is a complex organic molecule characterized by its diverse functional groups. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : CHClNO
- Molecular Weight : 536.0 g/mol
Structural Features
The compound contains:
- An oxadiazole ring , which is known for its bioactivity in various therapeutic areas.
- A pyrazole ring , often associated with anti-inflammatory and analgesic properties.
- A cyclohexanecarboxamide moiety , contributing to the compound's stability and solubility.
| Property | Value |
|---|---|
| CAS Number | 1807337-58-1 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
| Solubility | Organic solvents (e.g., ethanol) |
Pharmacological Potential
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Some derivatives have shown efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways.
- Anti-inflammatory Effects : The presence of the pyrazole ring has been linked to the inhibition of cyclooxygenase enzymes, reducing inflammation.
- Antimicrobial Properties : Compounds containing oxadiazole rings often demonstrate antimicrobial activity against various pathogens.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been reported to inhibit kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : Inducing apoptosis in cancer cells through mitochondrial pathways has been observed in related compounds.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for their anticancer properties. The results showed that modifications on the oxadiazole ring significantly enhanced cytotoxicity against various cancer cell lines (IC50 values ranging from 0.5 to 5 µM) .
- Anti-inflammatory Research : Another study highlighted the anti-inflammatory effects of pyrazole-containing compounds. The tested derivatives inhibited COX-2 activity with IC50 values below 10 µM, suggesting potential for treating inflammatory diseases .
- Antimicrobial Efficacy : A recent investigation into oxadiazole derivatives demonstrated broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria ranging from 8 to 32 µg/mL .
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for achieving high stereochemical purity of the compound?
The synthesis of stereochemically complex heterocycles like this compound requires multi-step protocols. Key steps include:
- Coupling reactions : Utilize chloroacetyl chloride for amide bond formation, as demonstrated in thiazole syntheses .
- Purification : Employ recrystallization (e.g., ethanol-DMF mixtures) to isolate enantiomers .
- Flow chemistry : Optimize reaction conditions (temperature, residence time) using Design of Experiments (DoE) to enhance yield and purity .
Table 1 : Example Optimization Parameters for Flow Synthesis
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | 20–80 | 60 | +35% |
| Residence time (min) | 1–10 | 5 | +22% |
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : Use - and -NMR to verify cyclohexane and pyrazole ring conformations. For oxadiazole moieties, -NMR is recommended .
- X-ray Crystallography : Resolve stereochemistry of the (1R,3S)-cyclohexane core, as done for related pyrazole derivatives .
- HPLC-MS : Monitor purity (>95%) with C18 columns and acetonitrile/water gradients .
Q. How should researchers handle and store this compound safely?
- Storage : Keep at –20°C under inert gas (N/Ar) to prevent oxidation .
- Safety Precautions : Follow GHS guidelines (e.g., P210, P201) for flammables and irritants . Use fume hoods and nitrile gloves during handling .
Advanced Research Questions
Q. What strategies resolve contradictions between computational and experimental biological activity data?
- Metabolite Profiling : Identify active metabolites via LC-MS/MS, as seen in studies of structurally similar antibacterial agents .
- Binding Assays : Perform surface plasmon resonance (SPR) to validate target engagement, adjusting for assay conditions (pH, ionic strength) that may skew results .
Q. How can the compound’s solubility be optimized for in vivo studies?
- Co-solvent Systems : Use PEG-400/water (70:30) or cyclodextrin-based formulations, which improved solubility for oxadiazole derivatives by >50% .
- Salt Formation : Explore hydrochloride or sodium salts, as demonstrated for pyrazole-carboxamides .
Table 2 : Solubility Enhancement Strategies
| Method | Solubility (mg/mL) | Stability (24h) |
|---|---|---|
| PEG-400/Water | 12.5 | >90% |
| Cyclodextrin Complex | 8.2 | 85% |
Q. What mechanistic insights explain the compound’s selectivity toward specific biological targets?
- Molecular Docking : Simulate interactions with kinase ATP-binding pockets, focusing on hydrogen bonding with the oxadiazole ring and hydrophobic contacts with the cyclohexane group .
- Mutagenesis Studies : Identify critical residues (e.g., Asp86 in EGFR) that modulate binding affinity using alanine-scanning .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
